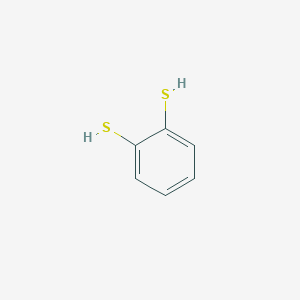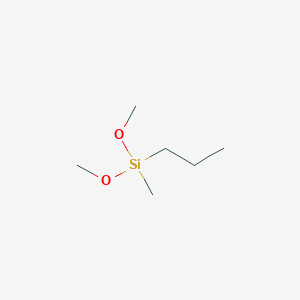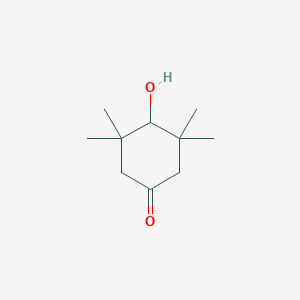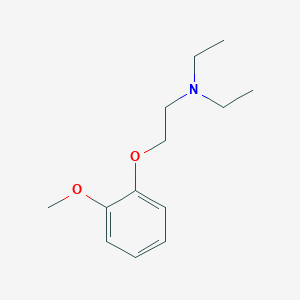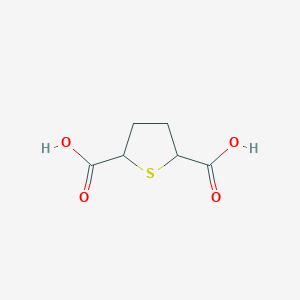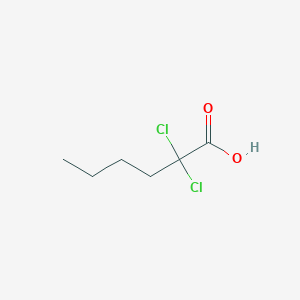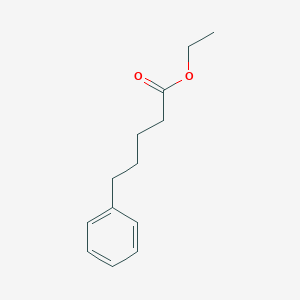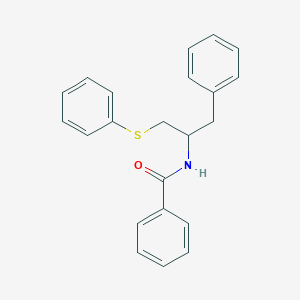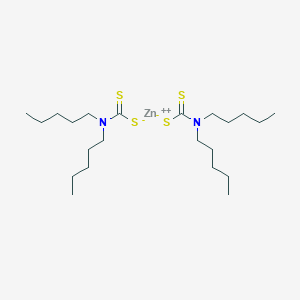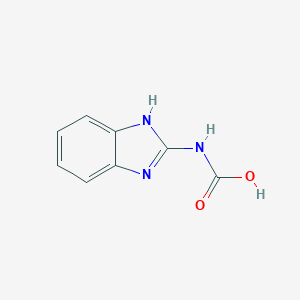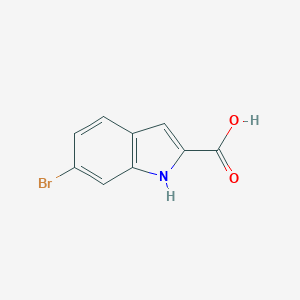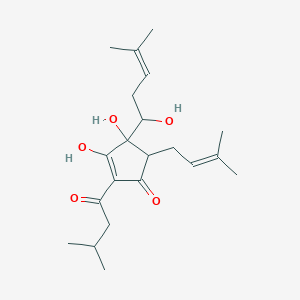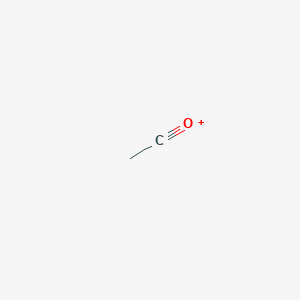
ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethanone, with the molecular formula C2H3O+, is a positively charged ion that plays a significant role in various chemical reactions and industrial applications. This compound is known for its unique structure and reactivity, making it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: ethanone can be synthesized through various methods, including the reaction of ethylene with oxidizing agents under controlled conditions. One common method involves the use of palladium catalysts to facilitate the formation of the ethylidyne species on metal surfaces .
Industrial Production Methods: In industrial settings, ethylidyneoxidanium is often produced using high-temperature and high-pressure conditions to ensure the efficient conversion of raw materials. The use of advanced catalytic systems and optimized reaction parameters is crucial for maximizing yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: ethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated products.
Reduction: Under specific conditions, ethylidyneoxidanium can be reduced to simpler hydrocarbons.
Substitution: It can participate in substitution reactions, where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas and metal hydrides are often used.
Substitution: Halogens and other electrophiles are typical reagents for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes and ketones, while reduction may produce alkanes and alkenes .
Wissenschaftliche Forschungsanwendungen
ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study surface reactions on metal catalysts.
Biology: Research on its interactions with biological molecules helps in understanding enzyme mechanisms.
Wirkmechanismus
The mechanism by which ethylidyneoxidanium exerts its effects involves its interaction with specific molecular targets and pathways. It often acts as an intermediate in catalytic cycles, facilitating the conversion of reactants to products. The positively charged nature of the compound allows it to interact with negatively charged species, promoting various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Ethylene oxide: A cyclic ether with similar reactivity but different structural properties.
Acetaldehyde: An aldehyde that shares some chemical characteristics with ethylidyneoxidanium.
Vinyl alcohol: An isomer with distinct chemical behavior.
Uniqueness: ethanone is unique due to its positively charged nature and its role as an intermediate in many catalytic processes. Its ability to participate in a wide range of reactions under various conditions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
15762-07-9 |
|---|---|
Molekularformel |
C2H3O+ |
Molekulargewicht |
43.04 g/mol |
IUPAC-Name |
ethylidyneoxidanium |
InChI |
InChI=1S/C2H3O/c1-2-3/h1H3/q+1 |
InChI-Schlüssel |
TWAOQVMPIYQPKG-UHFFFAOYSA-N |
SMILES |
CC#[O+] |
Kanonische SMILES |
CC#[O+] |
Synonyme |
[1-14C] acetyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


